molecular formula C15H15F2N3O2S B2741098 2-((2,6-difluorophenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine CAS No. 2034510-45-5

2-((2,6-difluorophenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine

Cat. No. B2741098
CAS RN: 2034510-45-5
M. Wt: 339.36
InChI Key: IYSCNAHLMZLWAN-UHFFFAOYSA-N
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Description

2-((2,6-difluorophenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C15H15F2N3O2S and its molecular weight is 339.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Evaluation

A study by Azab et al. (2013) explored the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aimed at developing antibacterial agents. This research highlights the precursor's reactivity towards various compounds to produce derivatives with significant antibacterial activities (M. E. Azab, M. Youssef, E. A. El‐Bordany, 2013).

Heterocyclic Fused Compounds as Precursors

Chaloner et al. (1992) detailed the production of heterocyclic fused 2,5-dihydrothiophene S,S-dioxides, serving as precursors to o-quinodimethanes. This work illustrates the synthesis process and the potential of these compounds in forming pyrazole fused analogues with implications for further chemical applications (Lynne M. Chaloner, A. Crew, P. O’Neill, R. Storr, M. Yelland, 1992).

Antimicrobial Agent Synthesis

Darwish et al. (2014) aimed at synthesizing new heterocyclic compounds incorporating sulfamoyl moiety for antimicrobial use. Their findings include the development of thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety, showing promising antibacterial and antifungal activities (E. Darwish, A. M. Abdel Fattah, F. Attaby, Oqba N. Al-Shayea, 2014).

Pyrazole Analogues Synthesis

The work by Baraldi et al. (1998) describes a mild one-pot synthesis of Thieno[3,4‐c]pyrazoles and their conversion into pyrazole analogues. This research contributes to the field by providing a regioselective method for synthesizing compounds that could be further explored for various chemical and potentially pharmacological applications (P. Baraldi, H. El-kashef, S. Manfredini, M. J. Pineda de Las Infantas, R. Romagnoli, G. Spalluto, 1998).

Development of Antimicrobial Pyrazole Derivatives

Kendre et al. (2013) synthesized a new series of 1H-pyrazole derivatives containing an aryl sulfonate moiety. The study not only focused on the synthesis but also evaluated these compounds for their anti-inflammatory activity and antimicrobial effectiveness against various strains, highlighting the potential for developing new therapeutic agents (B. V. Kendre, M. G. Landge, W. Jadhav, S. Bhusare, 2013).

properties

IUPAC Name

11-(2,6-difluorophenyl)sulfonyl-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N3O2S/c16-11-4-2-5-12(17)15(11)23(21,22)19-7-8-20-14(9-19)10-3-1-6-13(10)18-20/h2,4-5H,1,3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSCNAHLMZLWAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)S(=O)(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2,6-difluorophenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine

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